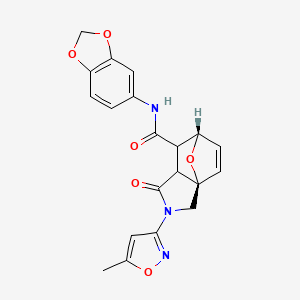![molecular formula C18H17NO4 B13374108 3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13374108.png)
3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with an oxabicycloheptane core
Preparation Methods
The synthesis of 3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. Industrial production methods may involve the use of enantiomerically enriched starting materials to ensure the desired stereochemistry of the final product .
Chemical Reactions Analysis
3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially yielding alcohols or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of various natural products and bioactive compounds.
Biology: Its derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for its biological activity. The pathways involved often depend on the specific derivative of the compound being studied .
Comparison with Similar Compounds
Similar compounds include other 7-oxabicyclo[2.2.1]heptane derivatives, such as:
Cantharidin: Known for its biological activity and use in medicine.
Monoterpenoid 7-oxabicyclo[2.2.1]heptanes: Found in nature with various biological properties.
Sesquiterpenoid 7-oxabicyclo[2.2.1]heptanes: Also naturally occurring with significant bioactivity.
3-[(2-Naphthylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid stands out due to its specific structural features and the potential for diverse applications in research and industry.
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
311.3 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-(naphthalen-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(15-13-7-8-14(23-13)16(15)18(21)22)19-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13-16H,7-8H2,(H,19,20)(H,21,22)/t13-,14+,15+,16-/m1/s1 |
InChI Key |
NAXZAHFPAICETF-FXUDXRNXSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)NC3=CC4=CC=CC=C4C=C3)C(=O)O |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)NC3=CC4=CC=CC=C4C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclohexyl-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374028.png)
![6-benzyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B13374032.png)
![(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1,5-bis(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B13374036.png)
![3-(1-Azepanylmethyl)-6-[2-(4-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374044.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13374057.png)
![Ethyl 3-{[(4-bromo-2-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B13374062.png)
![N,N-diethyl-N-{[6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13374071.png)
![1-Ethyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13374077.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]sulfanyl}-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13374087.png)
![2-{[2-(butylsulfanyl)-6-methyl-4-pyrimidinyl]sulfanyl}-N'-(2-hydroxy-3-methoxybenzylidene)acetohydrazide](/img/structure/B13374094.png)
![[3-(4-chlorophenyl)-1-(methoxymethyl)-1H-pyrazol-5-yl][bis(4-methoxyphenyl)]methanol](/img/structure/B13374100.png)
![methyl 4-{[1-[2-(dimethylamino)ethyl]-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B13374114.png)
![N-{3-[(2,4-dimethoxybenzyl)amino]phenyl}-3-methylbutanamide](/img/structure/B13374118.png)

